Diphenyldecane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyldecane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with decane derivatives. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Diphenyldecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas to produce saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon catalyst under hydrogen gas.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Diphenyldecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism by which diphenyldecane exerts its effects is primarily through hydrophobic interactions. Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it a candidate for studies involving membrane dynamics and drug delivery.
Comparison with Similar Compounds
Diphenylmethane: Similar structure but with a shorter hydrocarbon chain.
Diphenylpropane: Contains a three-carbon chain between the phenyl groups.
Diphenylbutane: Contains a four-carbon chain between the phenyl groups.
Uniqueness: Diphenyldecane’s longer hydrocarbon chain compared to similar compounds like diphenylmethane or diphenylpropane provides it with unique properties, such as increased hydrophobicity and potential for more extensive interactions with lipid membranes. This makes it particularly useful in applications requiring strong hydrophobic interactions.
Properties
CAS No. |
97392-72-8 |
---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-phenyldecylbenzene |
InChI |
InChI=1S/C22H30/c1-2-3-4-5-6-7-14-19-22(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18,22H,2-7,14,19H2,1H3 |
InChI Key |
HSTCJLDQVIIDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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